Plantaricin W -

Plantaricin W

Catalog Number: EVT-244796
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Plantaricin W is derived from the fermentation processes of Lactobacillus plantarum, specifically from strains such as LMG 2379 and MBSa4. These strains are often isolated from various fermented foods, indicating the natural occurrence of this bacteriocin in food matrices . The production of Plantaricin W is regulated by specific genetic operons within the Lactobacillus plantarum genome, which encode for structural genes and proteins responsible for its post-translational modifications and export .

Classification

Plantaricin W belongs to the class II bacteriocins, characterized by their heat stability and ability to function in a range of pH conditions. Class II bacteriocins are typically small, heat-stable peptides that can exert antimicrobial effects against a variety of target organisms . This classification underscores its potential applications in food preservation and safety.

Synthesis Analysis

Methods

The synthesis of Plantaricin W involves several key steps:

  1. Isolation: The bacteriocin is extracted from the culture supernatants of Lactobacillus plantarum strains grown under specific conditions.
  2. Purification: Techniques such as reverse-phase chromatography are employed to purify the peptides from the culture medium. The use of solvents like 70% 2-propanol containing trifluoroacetic acid facilitates the elution of the peptides from chromatographic columns .
  3. Characterization: Following purification, the peptides undergo amino acid sequencing via Edman degradation and mass spectrometry to confirm their structure and composition .

Technical Details

The production process typically involves culturing Lactobacillus plantarum in MRS broth for 16-18 hours, followed by centrifugation to separate the cells from the supernatant. The supernatant is then neutralized and filtered before undergoing chromatographic purification .

Molecular Structure Analysis

Structure

The molecular structure of Plantaricin W consists of two distinct peptides, Plwα and Plwβ, which are characterized by specific amino acid sequences that include unique residues essential for their antimicrobial activity. Both peptides contain thioether bridges formed by lanthionine residues, which contribute to their structural stability and function as lantibiotics .

Data

  • Plwα: 29 amino acids
  • Plwβ: 32 amino acids
  • Key residues: Cysteine, serine, threonine involved in intramolecular bonding.

The structural model suggests that these peptides interact synergistically through a 1:1 mixing ratio to enhance their antimicrobial properties .

Chemical Reactions Analysis

Reactions

Plantaricin W exhibits its antimicrobial activity primarily through membrane disruption in target bacteria. The mechanism involves binding to specific receptors on the bacterial cell surface, leading to pore formation or cell lysis.

Technical Details

The bacteriocin's activity is influenced by factors such as temperature, pH, and ionic strength, making it effective under various environmental conditions. Research indicates that Plantaricin W retains its activity even at elevated temperatures and extreme pH levels .

Mechanism of Action

Process

The mechanism through which Plantaricin W exerts its antimicrobial effects involves several steps:

  1. Binding: The bacteriocin binds to the target bacterial cell membrane.
  2. Pore Formation: It induces conformational changes that lead to pore formation in the membrane.
  3. Cell Lysis: This results in leakage of cellular contents and eventual cell death.

Data

Studies have shown that Plantaricin W can inhibit a wide range of Gram-positive bacteria effectively due to its ability to disrupt membrane integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in water; stability varies with temperature and pH.

Chemical Properties

  • Molecular Weight: Approximately varies based on peptide composition.
  • Stability: Heat-stable; retains activity across a broad pH range (from acidic to alkaline conditions).

Relevant data indicate that Plantaricin W maintains its antimicrobial properties even after exposure to high temperatures (up to boiling point) for short durations .

Applications

Scientific Uses

Plantaricin W has significant potential applications in various fields:

  • Food Preservation: Utilized as a natural preservative in meat products, dairy products, and other fermented foods due to its ability to inhibit spoilage organisms.
  • Biotechnology: Explored for use in developing natural antimicrobial agents for food safety applications.
  • Pharmaceuticals: Investigated for potential therapeutic uses against pathogenic bacteria due to its selective activity against Gram-positive strains.

Research continues into optimizing its production and application methods to enhance its efficacy in food safety and preservation contexts .

Properties

Product Name

Plantaricin W

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